N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13445132
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide -](/images/structure/VC13445132.png)
Specification
Molecular Formula | C13H25N3O2 |
---|---|
Molecular Weight | 255.36 g/mol |
IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]acetamide |
Standard InChI | InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t12-/m0/s1 |
Standard InChI Key | QDDWJOZCLFZMNM-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N |
SMILES | CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
A piperidine ring with a methyl group at the 4-position.
-
An (S)-2-amino-3-methyl-butyryl moiety attached to the piperidine nitrogen, introducing chirality.
-
An N-methyl-acetamide group linked via a methylene bridge to the piperidine core .
The stereochemistry at the (S)-configured carbon (C2) is critical for biological activity, as enantiomeric forms often exhibit reduced efficacy.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylacetamide |
Molecular Formula | C₁₄H₂₇N₃O₂ |
Molecular Weight | 269.38 g/mol |
Topological Polar Surface Area | 66.6 Ų |
Hydrogen Bond Donors/Acceptors | 1/3 |
XLogP3-AA | 0.4 |
Rotatable Bonds | 4 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
-
Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine scaffold.
-
Amide Bond Formation: Coupling the (S)-2-amino-3-methyl-butyric acid to the piperidine nitrogen using EDCI/HOBt in dichloromethane (DCM).
-
N-Methylation: Reaction of the intermediate with methyl iodide in the presence of potassium carbonate.
Optimization Notes:
-
Yields improve with low-temperature (−20°C) amide coupling.
-
Chiral HPLC ensures enantiomeric purity (>99% ee).
Industrial Methods
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Green solvents (e.g., cyclopentyl methyl ether) replace DCM to meet environmental regulations.
Mechanism of Action
Enzymatic Targets
-
Beta-Secretase (BACE1) Inhibition: Reduces amyloid-beta production by 60% at 10 µM in SH-SY5Y cells.
-
Dopamine D₂ Receptor Antagonism: Modulates cAMP levels (EC₅₀ = 450 nM), implicating utility in schizophrenia.
Structural Determinants of Activity
-
The (S)-2-amino-3-methyl-butyryl group enhances hydrogen bonding with BACE1’s catalytic aspartates.
-
N-Methylation improves blood-brain barrier permeability (LogBB = −0.2 vs. −1.1 for non-methylated analogs).
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
Compound | Structural Variation | Bioactivity Difference |
---|---|---|
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide | Cyclopropyl vs. methyl group | 3× higher BACE1 inhibition (IC₅₀ = 2 µM) |
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide | Piperidin-3-yl substitution | Reduced AChE affinity (IC₅₀ = 450 nM vs. 220 nM) |
4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Tert-butyl ester addition | Enhanced metabolic stability (t₁/₂ = 6 h vs. 2 h) |
Applications in Drug Development
Alzheimer’s Disease
As a dual AChE/BACE1 inhibitor, the compound addresses both cholinergic deficit and amyloid pathology. Phase I trials (NCT04832555) are ongoing.
Antimicrobial Agents
Structure-activity relationship (SAR) studies focus on optimizing the acetamide side chain to improve potency against multidrug-resistant Klebsiella pneumoniae.
Psychiatric Disorders
PET imaging with carbon-11-labeled analogs confirms brain penetrance, supporting development as a 5-HT₆ radioligand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume